1-(2-Fluoroethyl)piperazine
Overview
Description
1-(2-Fluoroethyl)piperazine is a chemical compound with the molecular formula C6H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms in the ethyl group is replaced by a fluorine atom. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Scientific Research Applications
1-(2-Fluoroethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological systems, including enzyme inhibition and receptor binding studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
While the specific mechanism of action for 1-(2-Fluoroethyl)piperazine is not provided in the search results, piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
1-(2-Fluoroethyl)piperazine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, and at temperatures below -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-fluoroethyl bromide under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperazine and 2-fluoroethyl bromide
Solvent: Anhydrous ethanol or acetonitrile
Base: Potassium carbonate or sodium hydroxide
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2-Fluoroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in anhydrous ether, reflux
Substitution: Amine or thiol in the presence of a base, room temperature to reflux
Major Products Formed:
Oxidation: N-oxide derivatives
Reduction: Reduced piperazine derivatives
Substitution: Substituted piperazine derivatives
Comparison with Similar Compounds
1-(2-Fluoroethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-(2-Bromoethyl)piperazine: Contains a bromine atom, which can affect its chemical properties and applications.
1-(2-Iodoethyl)piperazine: The presence of an iodine atom imparts unique characteristics, such as increased molecular weight and potential for radio-labeling.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-(2-fluoroethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXROJWBPMDWCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610623 | |
Record name | 1-(2-Fluoroethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541505-04-8 | |
Record name | 1-(2-Fluoroethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.